molecular formula C19H19ClN4O5 B10957329 5-[(2-chlorophenoxy)methyl]-N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]furan-2-carboxamide

5-[(2-chlorophenoxy)methyl]-N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]furan-2-carboxamide

Cat. No.: B10957329
M. Wt: 418.8 g/mol
InChI Key: JZSRALIAEWULDY-UHFFFAOYSA-N
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Description

5-[(2-CHLOROPHENOXY)METHYL]-N-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-2-FURAMIDE is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorophenoxy group, a pyrazole ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-CHLOROPHENOXY)METHYL]-N-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-2-FURAMIDE involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 2-chlorophenol with formaldehyde to form 2-chlorophenoxymethanol.

    Formation of the Pyrazole Intermediate: 3,5-dimethyl-4-nitro-1H-pyrazole is synthesized through the nitration of 3,5-dimethylpyrazole.

    Coupling Reaction: The chlorophenoxy intermediate is then reacted with the pyrazole intermediate in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves the optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents is also optimized to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the nitro group, converting it to an amino group.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Amino derivatives of the pyrazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-[(2-CHLOROPHENOXY)METHYL]-N-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-2-FURAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-[(2-CHLOROPHENOXY)METHYL]-N-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-2-FURAMIDE involves its interaction with specific molecular targets. The chlorophenoxy group and the pyrazole ring are key functional groups that enable the compound to bind to target molecules. This binding can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorophenoxyacetic Acid: A simpler compound with a chlorophenoxy group, used as a plant growth regulator.

    3,5-Dimethyl-4-nitro-1H-pyrazole: A precursor in the synthesis of the target compound.

    2-Furoic Acid: A compound with a furan ring, used in the synthesis of various organic molecules.

Uniqueness

5-[(2-CHLOROPHENOXY)METHYL]-N-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-2-FURAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H19ClN4O5

Molecular Weight

418.8 g/mol

IUPAC Name

5-[(2-chlorophenoxy)methyl]-N-[2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethyl]furan-2-carboxamide

InChI

InChI=1S/C19H19ClN4O5/c1-12-18(24(26)27)13(2)23(22-12)10-9-21-19(25)17-8-7-14(29-17)11-28-16-6-4-3-5-15(16)20/h3-8H,9-11H2,1-2H3,(H,21,25)

InChI Key

JZSRALIAEWULDY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl)C)[N+](=O)[O-]

Origin of Product

United States

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